N,N-diethyl-4-nitrobenzenesulfonamide
Overview
Description
N,N-diethyl-4-nitrobenzenesulfonamide: is an organic compound with the molecular formula C10H14N2O4S. It is a derivative of benzenesulfonamide, where the sulfonamide nitrogen is substituted with two ethyl groups and the benzene ring is substituted with a nitro group at the para position. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of N,N-diethylbenzenesulfonamide: The synthesis of N,N-diethyl-4-nitrobenzenesulfonamide typically involves the nitration of N,N-diethylbenzenesulfonamide. This reaction is carried out by treating N,N-diethylbenzenesulfonamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually conducted at a controlled temperature to prevent over-nitration and to ensure the selective formation of the para-nitro product.
Industrial Production Methods:
Batch Process: In industrial settings, the compound can be produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions. The product is then isolated and purified through crystallization or other separation techniques.
Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can be more efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N,N-diethyl-4-nitrobenzenesulfonamide can undergo reduction reactions to form N,N-diethyl-4-aminobenzenesulfonamide. Common reducing agents for this transformation include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reducing agents like iron powder in acidic conditions.
Substitution: The nitro group in this compound can participate in nucleophilic aromatic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Hydrogenation: For reduction reactions, hydrogen gas and a palladium on carbon catalyst are commonly used. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure.
Nucleophilic Substitution: For substitution reactions, nucleophiles such as amines or thiols are used in the presence of a base to facilitate the reaction. The reaction conditions can vary depending on the nucleophile and the desired product.
Major Products:
N,N-diethyl-4-aminobenzenesulfonamide: This is the major product formed from the reduction of this compound.
Substituted Benzenesulfonamides: Various substituted products can be formed depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N,N-diethyl-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It can be further transformed into other functionalized benzenesulfonamides or related compounds.
Biology and Medicine:
Pharmaceutical Research: The compound is studied for its potential biological activities and as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or other therapeutic properties.
Industry:
Chemical Manufacturing: this compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N,N-diethyl-4-nitrobenzenesulfonamide and its derivatives may act as inhibitors of specific enzymes. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria.
Signal Transduction: The compound may interfere with signal transduction pathways by binding to specific receptors or proteins, thereby modulating cellular responses.
Comparison with Similar Compounds
N,N-dimethyl-4-nitrobenzenesulfonamide: This compound is similar in structure but has methyl groups instead of ethyl groups on the sulfonamide nitrogen. It may exhibit different reactivity and properties due to the smaller size of the methyl groups.
N-butyl-4-nitrobenzenesulfonamide: This compound has a butyl group on the sulfonamide nitrogen, which can affect its solubility and reactivity compared to N,N-diethyl-4-nitrobenzenesulfonamide.
4-nitrobenzenesulfonamide: This compound lacks the alkyl groups on the sulfonamide nitrogen, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness:
Steric Effects: The presence of two ethyl groups on the sulfonamide nitrogen in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Functional Group Compatibility: The nitro group at the para position allows for specific reactions and transformations that may not be possible with other similar compounds.
Properties
IUPAC Name |
N,N-diethyl-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-7-5-9(6-8-10)12(13)14/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONXVVRXIQJXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353572 | |
Record name | N,N-diethyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89840-82-4 | |
Record name | N,N-Diethyl-4-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89840-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-diethyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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